Methyl(S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoatehcl
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Overview
Description
Methyl(S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride is a synthetic compound belonging to the class of substituted cathinones.
Preparation Methods
The synthesis of Methyl(S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the use of 4-fluoro-3-methylbenzaldehyde and methylamine as starting materials. The reaction proceeds through a series of steps, including condensation, reduction, and esterification, to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Methyl(S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl(S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects such as increased alertness, energy, and euphoria .
Comparison with Similar Compounds
Methyl(S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride is similar to other substituted cathinones, such as:
3-Methyl-4-fluoro-α-pyrrolidinovalerophenone: Both compounds have stimulant effects and share similar chemical structures.
4-Fluoro-α-pyrrolidinopentiophenone: This compound also exhibits stimulant properties and is used in similar research applications.
4-Methoxy-α-pyrrolidinopentiophenone: Another substituted cathinone with comparable effects and applications.
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 |
InChI Key |
LMRKYNWOLZMJPG-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)F |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)OC)N)F |
Origin of Product |
United States |
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